7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one
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Overview
Description
7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic conditions to form the chromen-2-one core. This is followed by alkylation and further functionalization to introduce the isopropoxy, pyridyl, and piperazino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure and often exhibit similar biological activities.
Flavonoids: Share the chromen-2-one core and have diverse biological properties.
Uniqueness
7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of isopropoxy, pyridyl, and piperazino groups sets it apart from other chromen-2-one derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H31N3O4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-phenyl-7-propan-2-yloxychromen-2-one |
InChI |
InChI=1S/C30H31N3O4/c1-21(2)36-26-20-27-25(24(19-30(35)37-27)22-8-4-3-5-9-22)18-23(26)11-12-29(34)33-16-14-32(15-17-33)28-10-6-7-13-31-28/h3-10,13,18-21H,11-12,14-17H2,1-2H3 |
InChI Key |
XQZKRQBYLAXNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1CCC(=O)N3CCN(CC3)C4=CC=CC=N4)C(=CC(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
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